molecular formula C21H31N5O3 B589890 5-Hydroxy Buspirone-d8 CAS No. 1330164-16-3

5-Hydroxy Buspirone-d8

Cat. No. B589890
CAS RN: 1330164-16-3
M. Wt: 409.56
InChI Key: WKAUDMPUKWYRBF-IFBDEUHTSA-N
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Description

5-Hydroxy Buspirone-d8 is a high-quality, certified reference material . It is an azaspirodecanedione anxiolytic agent . The chemical structure of buspirone is C21H31N5O2 .


Molecular Structure Analysis

The molecular formula of this compound is C21H31N5O3 . The average mass is 401.503 Da and the monoisotopic mass is 401.242676 Da .


Physical And Chemical Properties Analysis

The density of this compound is 1.3±0.1 g/cm3. It has a boiling point of 660.4±65.0 °C at 760 mmHg. The vapour pressure is 0.0±2.1 mmHg at 25°C. The enthalpy of vaporization is 100.7±3.0 kJ/mol and the flash point is 353.2±34.3 °C .

Scientific Research Applications

5-Hydroxy Buspirone-d8, as part of its broader classification, is implicated in research focused on understanding the mechanisms of action of buspirone and its effects on various biological systems. Buspirone, known for its anxiolytic properties, serves as a partial agonist for the serotonin 5-HT1A receptor, with implications for its role in neurological and psychiatric disorders. The studies cited below provide insights into the scientific research applications of buspirone and its derivatives, which may encompass the scope of this compound.

Impact on Serotonergic and Non-Serotonergic Systems

Research indicates that buspirone's mechanism of action is not solely limited to its serotonergic activity but also affects non-serotonergic cells within the dorsal raphe nucleus. This dual impact suggests a complex pharmacological profile, influencing serotonin as well as neuronal nitric oxide synthase (nNOS) and tyrosine hydroxylase (TH) cells, which are essential for neurotransmission and neuroplasticity (Jahanshahi et al., 2010).

Role in Dopaminergic Behaviors

Further investigations into buspirone's effects reveal its selective action on presynaptic nigrostriatal D2 dopamine autoreceptors, influencing dopaminergic behaviors without inducing catalepsy or blocking postsynaptic striatal D2 and D1 dopamine receptors at certain doses. This specificity highlights buspirone's potential in modulating dopaminergic systems with minimal adverse effects on motor functions, pointing towards its application in studies related to Parkinson's disease and other dopaminergic dysregulations (Dhavalshankh et al., 2007).

Modulation of Cognitive Functions

Buspirone's interaction with the 5-HT1A receptor also implicates its role in cognitive processes. Studies demonstrate its differential effect on short-term memory functions, suggesting that partial activation of 5-HT1A receptors by buspirone can distinctively influence cognitive functions, unlike full 5-HT1A receptor activation. This unique property of buspirone to modulate cognitive outcomes without the deleterious effects typically associated with anxiolytics or antidepressants provides a valuable tool for investigating the serotonin system's role in cognitive functions and disorders (Pache et al., 2003).

Therapeutic Potential Beyond Anxiolysis

The broad pharmacological profile of buspirone extends its research applications beyond anxiety treatment. Its efficacy in improving symptoms of functional dyspepsia by enhancing gastric accommodation and its role in addressing symptoms and mechanisms underlying functional gastrointestinal disorders underscore its therapeutic versatility. Such findings underscore the potential of buspirone and its derivatives, like this compound, in exploring new therapeutic avenues and understanding the underlying mechanisms of various diseases (Tack et al., 2012).

Mechanism of Action

Target of Action

5-Hydroxy Buspirone-d8 is a deuterium-labeled derivative of 5-Hydroxy Buspirone Its parent compound, buspirone, is known to interact with two major 5-ht 1a receptor subtypes involved in the brain’s anxiety and fear circuitry .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Buspirone, its parent compound, is known to enhance serotonergic activity in brain areas associated with anxiety and fear .

Pharmacokinetics

Buspirone, the parent compound of this compound, is well absorbed but is subject to first-pass metabolism . The mean systemic availability is approximately 4 percent . Buspirone is eliminated primarily by oxidative metabolism, which produces several hydroxylated metabolites, including 5-hydroxy-buspirone and 1-pyrimidinylpiperazine . In humans, the systemic exposure to buspirone increases linearly in relation to the oral dose . Food increases the bioavailability of buspirone by decreasing first-pass metabolism .

Result of Action

Its parent compound, buspirone, is known to enhance serotonergic activity in brain areas associated with anxiety and fear .

Action Environment

Hepatic cirrhosis resulted in a marked decrease in the clearance of buspirone, which correlated with serum alkaline phosphatase activity . Renal disease produced a modest decrease in buspirone clearance .

Safety and Hazards

5-Hydroxy Buspirone-d8 is classified as having acute toxicity - Category 3, Oral . It is toxic if swallowed. The safety measures include washing thoroughly after handling, not eating, drinking or smoking when using this product, and storing it locked up .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydroxy Buspirone-d8 involves the reduction of Buspirone-d8 to 5-Hydroxy Buspirone-d8 using a reducing agent.", "Starting Materials": [ "Buspirone-d8", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Dissolve Buspirone-d8 in methanol.", "Add a solution of NaBH4 in methanol dropwise to the Buspirone-d8 solution.", "Stir the mixture at room temperature for several hours.", "Quench the reaction by adding hydrochloric acid to the mixture.", "Extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution to obtain 5-Hydroxy Buspirone-d8 as a solid." ] }

CAS RN

1330164-16-3

Molecular Formula

C21H31N5O3

Molecular Weight

409.56

IUPAC Name

8-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2/i3D2,4D2,7D2,8D2

InChI Key

WKAUDMPUKWYRBF-IFBDEUHTSA-N

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O

synonyms

8-[4-[4-(5-Hydroxy-2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione-d8; 

Origin of Product

United States

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